GSK-J4 was developed by GlaxoSmithKline and is classified as a selective inhibitor of the Jumonji family of histone demethylases. Its chemical structure is characterized by a molecular formula of and a molecular weight of approximately 417.5 g/mol. The compound is often referred to in literature with its hydrochloride salt form, GSK-J4 HCl, which is utilized in various biological studies .
The synthesis of GSK-J4 involves several key steps, typically utilizing microwave-assisted methods to enhance reaction efficiency. A common synthetic route includes the reaction of ethyl N-[2-(2-pyridinyl)-6-(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-4-pyrimidinyl]-β-alaninate with 2,3,4,5-tetrahydro-1H-3-benzazepine in dimethyl sulfoxide under specific conditions.
GSK-J4's molecular structure features a complex arrangement that includes multiple aromatic rings and nitrogen-containing heterocycles. The compound's structural characteristics contribute to its ability to penetrate cell membranes efficiently and interact with target proteins involved in epigenetic regulation.
The specific arrangement of atoms within GSK-J4 allows it to selectively inhibit the target demethylases, influencing downstream gene expression patterns .
GSK-J4 primarily functions through its interaction with histone demethylases JMJD3 and UTX. Upon binding to these enzymes, GSK-J4 inhibits their activity, leading to an accumulation of trimethylated histone H3 at lysine 27 (H3K27me3). This alteration in histone methylation status can significantly affect gene expression profiles.
The mechanism by which GSK-J4 exerts its effects involves multiple cellular pathways:
GSK-J4 exhibits several notable physical and chemical properties:
These properties are crucial for its application in biological assays and therapeutic contexts .
GSK-J4 has significant potential across various research fields:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3